Laurolactam

Description

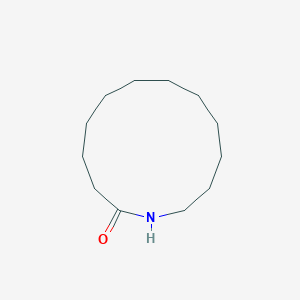

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

azacyclotridecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWNWJKBPDFINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)NCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-74-8 | |

| Record name | Laurolactam homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027344 | |

| Record name | Azacyclotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [eChemPortal: SIDSUNEP] Very faintly beige crystalline lumps; [MSDSonline] | |

| Record name | Cyclododecalactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VIRTUALLY INSOL IN WATER | |

| Record name | CYCLODODECALACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000731 [mmHg] | |

| Record name | Cyclododecalactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-04-6, 25038-74-8 | |

| Record name | Laurolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecalactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacyclotridecane-2-one, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azacyclotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-12-lactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB8VFC953G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLODODECALACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Pathways for Laurolactam Production

Mechanistic Investigations of the Beckmann Rearrangement of Cyclododecanone (B146445) Oxime to Laurolactam

The Beckmann rearrangement is a classic reaction in organic chemistry that converts an oxime into an amide. In the case of cyclododecanone oxime, this intramolecular rearrangement leads to the ring-expanded product, this compound. acs.orgyoutube.com The reaction is stereospecific, with the migrating group being the one positioned anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.orgorganic-chemistry.org

The accepted mechanism for the acid-catalyzed Beckmann rearrangement involves several key steps and intermediates. organic-chemistry.org

Protonation of the Oxime: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst. This converts the hydroxyl group into a much better leaving group (water). youtube.com

Concerted Rearrangement and Water Elimination: The crucial step involves the migration of the alkyl group that is anti to the leaving group. youtube.com This migration occurs simultaneously with the departure of the water molecule. wikipedia.org This concerted process avoids the formation of a high-energy, unstable nitrene intermediate. organic-chemistry.org The transition state for this step involves the partial breaking of the C-C bond of the migrating group and the N-O bond, and the partial formation of the C-N bond. Computational studies on similar oximes suggest that solvent molecules can play a role in stabilizing this transition state. wikipedia.org

Formation of the Nitrilium Ion: The rearrangement leads to the formation of a highly electrophilic nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This species is stabilized by resonance. youtube.com

Hydration and Tautomerization: The nitrilium ion is subsequently attacked by a water molecule. masterorganicchemistry.com This is followed by deprotonation and tautomerization of the resulting imidate to yield the final, stable amide product, this compound. masterorganicchemistry.com

For cyclic oximes like cyclododecanone oxime, the relief of ring strain can influence the reaction energetics, but the fundamental pathway through a nitrilium ion intermediate remains the same. youtube.comwikipedia.org

The choice of catalyst is paramount in the Beckmann rearrangement, directly influencing reaction rates, yields, and the environmental impact of the process. While strong Brønsted acids are traditional, significant research has been dedicated to developing milder and more recyclable catalytic systems. researchgate.net

Strong Brønsted acids are the conventional catalysts for the commercial production of lactams. wikipedia.org

Concentrated Sulfuric Acid: Historically, fuming sulfuric acid has been the catalyst of choice for the industrial production of this compound. oup.comresearchgate.net It is highly effective but suffers from major drawbacks. The process is corrosive and requires neutralization with ammonia (B1221849), which generates a large amount of ammonium (B1175870) sulfate (B86663) as a low-value byproduct, creating significant waste disposal challenges. wikipedia.orgoup.com

Phosphoric Acid: Polyphosphoric acid is another strong acid that has been used to catalyze the rearrangement. wikipedia.org

Trifluoromethanesulfonic Acid: This superacid, often used in combination with other reagents, is a powerful catalyst for the Beckmann rearrangement, demonstrating high activity.

The primary issue with these homogeneous strong acid systems is the difficulty in catalyst recovery and the generation of substantial waste, prompting the search for alternative heterogeneous and milder catalysts.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Elevated temperatures | High conversion, established industrial process. wikipedia.orgresearchgate.net | Corrosive, produces large amounts of ammonium sulfate waste. oup.com |

| Phosphoric Acid (H₃PO₄) / Polyphosphoric Acid | High temperatures | Effective dehydrating agent. wikipedia.org | Corrosive, difficult to recycle. |

| Trifluoromethanesulfonic Acid (CF₃SO₃H) | Can be used under milder conditions | Very high acidity and catalytic activity. | High cost, corrosive. |

Lewis acids, in the form of inorganic salts, offer an alternative pathway by coordinating to the oxygen atom of the oxime, thereby activating it as a leaving group. psu.edu

Zinc Chloride (ZnCl₂): Anhydrous zinc chloride is frequently used as an efficient and inexpensive co-catalyst, particularly in combination with organo-catalysts like cyanuric chloride. udel.edu This system allows for high yields of this compound under relatively mild conditions. acs.orgudel.edu

Indium Triflate (In(OTf)₃) and Ytterbium Triflate (Yb(OTf)₃): Metal triflates are stable Lewis acids that have been shown to be effective in various organic transformations, including the Beckmann rearrangement. Their catalytic activity stems from their ability to activate the oxime hydroxyl group.

Cobalt Salts: The combination of cobalt salts (e.g., cobalt perchlorate) and other Lewis acids has been reported to be highly effective for the rearrangement of cycloalkanone oximes, improving conversion rates under mild conditions. psu.edu

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyanuric Chloride / ZnCl₂ | Acetonitrile (B52724) | 82 (Reflux) | 90 |

| Cobalt Perchlorate / Tetrafluoroboric Acid | Acetonitrile | 80 | >99 (Conversion) |

To overcome the problems of waste and catalyst separation associated with homogeneous systems, solid acid catalysts have been extensively investigated. oup.com These catalysts are particularly promising for vapor-phase processes. researchgate.net

Zeolites ([Al,B]-MCM-41, ZSM-5, Beta Zeolites): Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acid sites, making them ideal for shape-selective catalysis. An acid-treated [Al,B]-BEA zeolite has demonstrated excellent performance in the vapor-phase Beckmann rearrangement of cyclododecanone oxime, achieving complete conversion and 98% selectivity to this compound at approximately 320°C. researchgate.net The large external surface area of zeolites like MCM-22 is considered beneficial for this reaction.

Titanium Silicalite (TS-1): These materials, containing titanium atoms in a silica (B1680970) framework, have shown catalytic activity in various oxidation reactions and rearrangements.

Supported Acids: Strong acids like sulfuric acid can be impregnated onto solid supports like silica (SiO₂). researchgate.net While this approach can facilitate the reaction, these catalysts often suffer from deactivation due to leaching of the acid or neutralization by hydrolysis of the oxime. researchgate.net

| Catalyst | Reaction Phase | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Acid-treated [Al,B]-BEA Zeolite | Vapor | ~320 | 100 | 98 |

| H₂SO₄/SiO₂ | Liquid | Room Temp | Activity observed, but suffers from rapid deactivation. researchgate.net | |

| Niobium-incorporated mesoporous silica | Liquid/Vapor | Reported as a good catalyst for Beckmann rearrangement. researchgate.net |

Organo-catalysis presents a metal-free alternative for promoting the Beckmann rearrangement under mild conditions. researchgate.net

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This reagent has emerged as a highly efficient catalyst for the Beckmann rearrangement. udel.edu In combination with a Lewis acid co-catalyst like zinc chloride, it can convert cyclododecanone oxime to this compound in high yields. acs.orgudel.edu The proposed mechanism involves nucleophilic aromatic substitution, where the oxime's hydroxyl group attacks the cyanuric chloride, which then acts as an excellent leaving group. wikipedia.org The catalytic cycle is regenerated via an intermediate Meisenheimer complex. wikipedia.org A method using cyanuric chloride in DMF has also been reported to be effective at room temperature. organic-chemistry.org

Aromatic Compounds: Other activating agents, such as those derived from tosyl chloride and other aromatic sulfonyl chlorides, are known to promote the rearrangement by converting the hydroxyl into a sulfonate ester, which is a good leaving group. wikipedia.org

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyanuric Chloride / ZnCl₂ | Acetonitrile | 82 | 90 |

| Cyanuric Chloride (TCT) | DMF | Room Temp | Excellent |

Optimization of Reaction Parameters for Process Enhancement

The conversion of cyclododecanone oxime to this compound via the Beckmann rearrangement is a pivotal step. Enhancing the efficiency of this process hinges on the careful control of several reaction parameters.

Temperature is a critical parameter that directly influences the rate and outcome of the Beckmann rearrangement. In liquid-phase synthesis, the reaction is typically conducted within a temperature range of 70°C to 130°C. google.com For instance, using a cyanuric chloride and zinc chloride catalyst system in isopropylcyclohexane (B1216832) at 95°C can achieve a conversion rate of over 99% with a this compound selectivity of 99% in just five minutes. google.com Another laboratory-scale procedure using the same catalyst system in acetonitrile specifies a reflux temperature of 82°C for 60 minutes, yielding 90% this compound. udel.edu

In contrast, gas-phase rearrangements over solid acid catalysts, such as zeolites, require significantly higher temperatures. Studies using an acid-treated [Al,B]-BEA zeolite catalyst demonstrated complete conversion and 98% selectivity at approximately 320°C under reduced pressure. researchgate.net Further research on Al,B-MCM-41 catalysts identified an optimal temperature of 375°C for the gas-phase reaction, which balanced the conversion of cyclododecanone oxime, selectivity to this compound, and the catalyst's operational lifetime. researchgate.net

Pressure is another key factor, particularly in gas-phase synthesis. Operating at reduced pressures in conjunction with high temperatures has been shown to enhance selectivity. For example, decreasing both temperature and pressure to 300°C and 100 mbar, respectively, improved the selectivity for lactam formation over beta zeolite catalysts. researchgate.net

| Reaction Phase | Catalyst System | Temperature (°C) | Pressure | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Liquid | Cyanuric Chloride / Zinc Chloride | 70 - 130 | Ambient | >99% Selectivity | google.com |

| Liquid | Chlorosilanes | 100 | Ambient | High Turnover Number | oup.com |

| Gas | [Al,B]-BEA Zeolite | ~320 | Reduced | 98% Selectivity | researchgate.net |

| Gas | Al,B-MCM-41 | 375 | Not specified | Optimal balance of conversion and selectivity | researchgate.net |

The choice of solvent is crucial as it affects reactant solubility and can participate in the catalytic cycle. This compound itself is soluble in organic solvents like benzene (B151609) and cyclohexane (B81311) but is virtually insoluble in water. wikipedia.orgresearchgate.net In the Beckmann rearrangement, various solvents have been investigated. Hydrocarbon solvents such as cyclohexane, hexane, and decane (B31447) are considered suitable for systems using chlorosilane catalysts. oup.comoup.com

Nitrile solvents, particularly acetonitrile and benzonitrile, play a more complex role than simply acting as a reaction medium. oup.com Research has shown that these solvents are essential for achieving high catalytic turnover when using silane-based catalysts. oup.com They are believed to facilitate the removal of silane (B1218182) species from the this compound-silane adduct formed during the reaction, thereby regenerating the active catalyst. oup.comoup.com In one process, isopropylcyclohexane is used as the solvent with a cyanuric chloride catalyst. google.com For laboratory synthesis and purification, ethanol (B145695) is often employed to dissolve the crude this compound before recrystallization with water. udel.edu

Achieving maximized conversion requires optimizing both the amount of catalyst used and the duration of the reaction. Modern catalytic systems allow for significantly lower catalyst loadings compared to traditional stoichiometric reagents. An efficient protocol utilizes 0.5 mol% of cyanuric chloride with 1 mol% of anhydrous zinc chloride as a co-catalyst. udel.edu This system provides a 90% yield of this compound after a reaction time of 60 minutes at 82°C. udel.edu

Studies on other Beckmann rearrangements have shown that decreasing catalyst loading can significantly reduce the product yield. researchgate.net Reaction times can be remarkably short under optimized conditions. For example, using a cyanuric chloride/zinc chloride system in isopropylcyclohexane at 95°C, the reaction reaches over 99% conversion in just 5 minutes. google.com A patent describes a preferred reaction time of 1 to 20 minutes for the rearrangement step. google.com This demonstrates a direct trade-off between reaction time, temperature, and catalyst concentration to achieve the desired conversion rate efficiently.

| Catalyst System | Catalyst Loading | Reaction Time | Temperature (°C) | Result | Reference |

|---|---|---|---|---|---|

| Cyanuric Chloride / ZnCl₂ | 0.5 mol% / 1.0 mol% | 60 min | 82 | 90% Yield | udel.edu |

| Cyanuric Chloride / ZnCl₂ | 0.045g / 0.03g per 3g oxime | 5 min | 95 | >99% Conversion, >99% Selectivity | google.com |

| Tetrachlorosilane / Acetonitrile | Catalytic | Not specified | 100 | High Turnover Number | oup.comoup.com |

Another potential side reaction is the Beckmann fragmentation, which competes with the rearrangement and leads to the formation of nitriles. wikipedia.org The selection of appropriate catalysts and reaction conditions can suppress this fragmentation pathway. wikipedia.org For instance, using cyanuric chloride as a catalyst promotes the desired rearrangement over fragmentation. wikipedia.org In gas-phase synthesis over zeolites, by-products can include cyclododecanone and nitriles, the formation of which increases at higher temperatures, reducing the selectivity towards this compound. researchgate.net Mitigation strategies focus on optimizing reaction conditions and employing purification steps like recrystallization to remove impurities and unwanted oligomers. udel.edu

Precursor Synthesis Routes to Cyclododecanone Oxime

The primary precursor for this compound is cyclododecanone oxime, which is itself derived from cyclododecanone. The synthesis of cyclododecanone typically begins with the cyclotrimerization of 1,3-butadiene (B125203). wikipedia.org

The industrial synthesis of the 12-carbon ring structure starts with the cyclotrimerization of 1,3-butadiene to produce 1,5,9-cyclododecatriene (B1592173) (CDT). wikipedia.org This reaction is catalyzed by transition metal complexes. Titanium-based catalysts, such as those prepared from titanium tetrachloride and an organoaluminum co-catalyst like ethylaluminum sesquichloride, are commonly used and predominantly yield the desired (E,E,Z)- or cis,trans,trans-isomer of CDT. researchgate.netgoogle.com

The reaction temperature is typically maintained between 20°C and 120°C, with a preferred range of 60°C to 90°C. google.com The process is conducted in an inert organic solvent, with choices including benzene, cyclohexane, or CDT itself, which is an excellent solvent for continuous operations. google.com Nickel-based catalyst systems can also be employed for the cyclotrimerization of butadiene. researchgate.netgoogle.com The selectivity towards CDT can be very high, often exceeding 90%, with the main by-products being dimers and other oligomers of butadiene. Subsequent hydrogenation of CDT yields cyclododecane (B45066), which is then oxidized to a mixture of cyclododecanol (B158456) and cyclododecanone. The final step before oximation is the dehydrogenation of this mixture to pure cyclododecanone. wikipedia.org

Hydrogenation of Cyclododecatriene to Cyclododecane

The synthesis of this compound often begins with 1,5,9-cyclododecatriene (CDT), a trimer of butadiene. The first critical step in the conventional synthetic route is the complete saturation of this triene to form cyclododecane (CDAN). This transformation is achieved through catalytic hydrogenation. youtube.com

This process involves the reaction of 1,5,9-cyclododecatriene with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. youtube.com The reaction mechanism involves the adsorption of hydrogen onto the surface of the metal catalyst, which weakens the H-H bond and facilitates its addition across the double bonds of the CDT molecule. youtube.com Common catalysts for this reaction include palladium, platinum, or nickel. youtube.com The reaction is typically carried out until all three double bonds in the CDT molecule are saturated, resulting in the formation of cyclododecane. wikipedia.org This hydrogenation is an exothermic process, and controlling the reaction temperature and pressure is crucial to ensure complete conversion and prevent side reactions. youtube.com While partial hydrogenation can yield cyclododecene, the pathway to this compound via cyclododecanone requires the fully saturated cyclododecane intermediate. wikipedia.orgsylzyhg.comgoogle.com

Oxidation of Cyclododecane to Cyclododecanol and Cyclododecanone Mixtures

Following hydrogenation, the inert cyclododecane is activated through oxidation to produce a mixture of cyclododecanol (CDA) and cyclododecanone (CDON). This step is a cornerstone of the industrial production of this compound. wikipedia.org

Formation of Cyclododecanone Oxime (Ammoximation, Hydroxylamine (B1172632) Reaction, Photonitrosation)

The conversion of cyclododecanone to cyclododecanone oxime is a pivotal step, as the oxime is the immediate precursor to this compound via the Beckmann rearrangement. researchgate.net Several methods exist for this transformation, each with distinct advantages and challenges.

Hydroxylamine Reaction: This is a traditional and widely used method for oximation. It involves the reaction of cyclododecanone with a hydroxylamine salt, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate. udel.edugoogle.com The reaction is typically carried out in a solvent like aqueous ethanol. udel.edu To drive the reaction to completion, a base like sodium hydroxide (B78521) is added to neutralize the acid released from the hydroxylamine salt. udel.edu High yields of cyclododecanone oxime, often exceeding 90%, can be achieved with this method. udel.edugoogle.com The resulting oxime, being a crystalline solid, can be easily separated from the reaction mixture by filtration. udel.edu

Ammoximation: Considered a greener and more efficient alternative, ammoximation combines the synthesis of hydroxylamine and the oximation step. In this one-pot process, cyclododecanone reacts directly with ammonia and hydrogen peroxide. google.comgoogle.com The reaction is catalyzed by titanium silicalite-1 (TS-1), a shape-selective zeolite catalyst. google.comnih.gov The TS-1 catalyst facilitates the in situ formation of hydroxylamine from ammonia and H₂O₂, which then immediately reacts with the ketone. bath.ac.uk This method avoids the separate production and handling of hydroxylamine and reduces the formation of inorganic salt by-products, such as ammonium sulfate, which is a major issue in the conventional hydroxylamine sulfate process. google.combath.ac.uk

Photonitrosation: This method offers a direct route from the cycloalkane to the oxime, bypassing the ketone intermediate. Photonitrosation involves the reaction of cyclododecane with a nitrosating agent, such as nitrosyl chloride (NOCl), in the presence of ultraviolet (UV) light. google.combath.ac.uk The photochemical reaction generates a cyclododecyl radical, which then reacts with the nitrosyl radical to form nitrosocyclododecane. This species then tautomerizes to the more stable cyclododecanone oxime. While this process is elegant in its directness, it often suffers from challenges related to the efficiency of the photochemical process and the corrosive nature of the reagents involved. google.com

| Method | Reactants | Catalyst/Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Hydroxylamine Reaction | Cyclododecanone, Hydroxylamine Salt (e.g., NH₂OH·HCl) | Base (e.g., NaOH), Aqueous ethanol solvent | High yields ( >90%), Well-established technology. udel.edugoogle.com | Requires pre-synthesized hydroxylamine, produces salt by-products. |

| Ammoximation | Cyclododecanone, Ammonia, Hydrogen Peroxide | Titanium Silicalite (TS-1) catalyst | Greener process, avoids salt by-products, one-pot synthesis. google.combath.ac.uk | Requires specialized catalyst and handling of H₂O₂. |

| Photonitrosation | Cyclododecane, Nitrosyl Chloride (NOCl) | UV Light | Direct conversion from alkane to oxime. google.combath.ac.uk | Low quantum yields, corrosive reagents, potential for side reactions. |

Emerging and Sustainable Synthesis Strategies for this compound Production

In response to growing environmental concerns and the need for more efficient chemical manufacturing, research has focused on developing sustainable and innovative routes for this compound production. These emerging strategies prioritize the use of renewable resources, enzymatic catalysts, and energy-efficient technologies to minimize waste and environmental impact. rsc.orgnih.gov

Enzymatic Biocatalysis for this compound Precursors (e.g., 12-Aminolauric Acid)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the sustainable synthesis of this compound precursors like 12-aminolauric acid. Enzymes operate under mild conditions of temperature and pressure, exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. nih.gov

A significant development in this area is the enzymatic synthesis of ω-amino acids from fatty acids. For instance, Evonik has developed a process to produce ω-aminolauric acid from lauric acid using a whole-cell biocatalyst. nih.gov This process can involve enzymatic oxidation and transamination steps. The use of enzymes like hydrolases is also being explored. For example, ω-laurolactam hydrolase from Acidovorax sp. T31 has been shown to efficiently convert this compound into 12-aminolauric acid, demonstrating the viability of enzymatic transformations on this ring system. tandfonline.com While this is the reverse of cyclization, it highlights the potential for enzymes to catalyze reactions at the C12 backbone. The development of robust enzymes through directed evolution and protein engineering is expanding the scope of biocatalysis to include non-natural substrates and reactions, paving the way for scalable and green production of key monomers. nih.govacsgcipr.org

Utilization of Bio-based Feedstocks for Sustainable this compound Synthesis

The transition from petrochemical-based manufacturing to a bio-based economy is a central goal of sustainable chemistry. For this compound, this involves replacing the traditional starting material, butadiene, with renewable feedstocks. rsc.org

Plant oils and fats are a promising source of C12 fatty acids, such as lauric acid, which is abundant in coconut oil and palm kernel oil. rsc.orgnih.gov Lauric acid can serve as a direct bio-based starting material for the synthesis of 12-aminolauric acid, a direct precursor that can be cyclized to form this compound. This route, often coupled with the enzymatic processes described above, completely avoids the petroleum-derived cyclododecatriene pathway. Other strategies involve the fermentation of renewable sugars, such as glucose or xylose derived from non-food biomass, to produce platform chemicals that can be further converted into the necessary C12 backbone. nih.gov These bio-based approaches not only reduce the carbon footprint of this compound production but also align with the principles of a circular economy. dalinyebo.com

Microwave-Assisted Synthetic Methodologies for Improved Efficiency

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions and improving energy efficiency. rsc.org This methodology has been successfully applied to the Beckmann rearrangement of cyclododecanone oxime to this compound, a critical step in its production. rsc.org

In conventional synthesis, the Beckmann rearrangement is often energy-intensive. rsc.org By contrast, using microwave irradiation, the reaction can be completed in a fraction of the time—often in as little as five minutes—with high conversions and selectivity. rsc.orgrsc.org The reaction is typically performed in the presence of solid acid catalysts, such as micro- and mesoporous materials like zeolites or Al-SBA-15. rsc.orgrsc.org The microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating that significantly enhances the reaction rate. Research has shown that increasing microwave power can nearly double the conversion rate while maintaining high selectivity for this compound. rsc.org This method not only drastically reduces energy consumption and reaction times but also aligns with the principles of green chemistry by enabling solventless reactions in some cases. rsc.org

| Catalyst | Conversion of Cdox (%) | Selectivity to this compound (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|

| Al-SBA-15 | ~98 | ~99 | 5 | rsc.orgrsc.org |

| Al/MCM-41 | >99 | ~98 | 5 | rsc.org |

| β-25 Zeolite | ~95 | ~99 | 5 | rsc.org |

| γ-Alumina | ~80 | ~95 | 5 | rsc.org |

Note: Data represents typical results under optimized microwave conditions (e.g., 130 °C, 275 W). rsc.org Results can vary based on specific catalyst preparation and reaction conditions.

Application of Green Chemistry Principles in this compound Process Design

The industrial production of this compound, the essential monomer for the high-performance polymer Nylon-12, has traditionally relied on synthetic routes that pose significant environmental challenges. wikipedia.orgepo.org Conventional methods, particularly the crucial Beckmann rearrangement step, often involve stoichiometric amounts of strong acids, leading to substantial waste generation and high energy consumption. epo.orgqub.ac.uk In response, the application of green chemistry principles has become a focal point of research, aiming to develop more sustainable, efficient, and economically viable processes for this compound synthesis. These efforts concentrate on catalytic innovations, the use of safer solvents, improved purification techniques, and maximizing atom economy. researchgate.net

Catalytic Alternatives to Conventional Beckmann Rearrangement

A significant advancement in greening the this compound process is the replacement of stoichiometric acids with catalytic systems for the Beckmann rearrangement. One of the most effective and widely studied catalytic systems employs cyanuric chloride (TCT) as the catalyst, often with a co-catalyst like zinc chloride (ZnCl₂). udel.eduwikipedia.orgepo.org This method avoids the use of strong mineral acids and the subsequent problematic neutralization step. qub.ac.uk

The TCT-catalyzed reaction proceeds through a catalytic cycle where TCT activates the hydroxyl group of the oxime, facilitating the rearrangement under much milder conditions. wikipedia.org The catalyst is used in small quantities and can be removed more easily than stoichiometric acids. google.com For instance, after the reaction, the TCT-based catalyst can be converted to water-soluble cyanuric acid, allowing for separation from the organic product phase by washing with water or a dilute alkali solution. google.com This catalytic approach dramatically reduces waste and simplifies the downstream processing. qub.ac.uk Research has shown this method can achieve high conversion rates and selectivity for this compound. epo.org

| Feature | Conventional Method (Sulfuric Acid) | Catalytic Method (TCT/ZnCl₂) |

| Reagent | Stoichiometric H₂SO₄ or oleum (B3057394) google.com | Catalytic cyanuric chloride (TCT) and zinc chloride (ZnCl₂) chemistry-online.comudel.edu |

| Reaction Conditions | High temperature (e.g., 160 °C) wikipedia.org | Milder temperature (e.g., 82 °C) chemistry-online.com |

| Byproducts | Large quantities of (NH₄)₂SO₄ after neutralization qub.ac.uk | Minimal, catalyst residues are removed google.com |

| Waste Stream | Acidic and saline wastewater epo.org | Significantly reduced volume of wastewater qub.ac.uk |

| Atom Economy | Poor due to neutralization step qub.ac.ukacs.org | High, approaching theoretical maximum |

Greener Solvents and Advanced Purification

The principles of green chemistry also extend to the choice of solvents and purification methods. Industrial processes have often utilized solvents like isopropylcyclohexane or toluene (B28343). epo.orggoogle.com Greener laboratory-scale syntheses have successfully employed solvents like ethanol and acetonitrile. chemistry-online.comudel.edu

A key innovation in purification is the move away from energy-intensive distillation towards crystallization techniques. wikipedia.org A recently developed method involves dissolving the crude this compound product in a "good solvent," such as ethanol, which leaves the catalyst residues undissolved for easy filtration. udel.eduepo.org Subsequently, a "poor solvent," typically deionized water, is added to the solution, causing the highly pure this compound to crystallize. chemistry-online.comudel.eduepo.org This approach not only simplifies catalyst removal but also reduces the thermal stress on the product and lowers energy consumption compared to conventional multi-stage distillation. wikipedia.org

Improving Atom Economy

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The traditional Beckmann rearrangement has a notoriously poor atom economy, not because of the rearrangement itself, but due to the large mass of reagents (sulfuric acid and ammonia) that are consumed and end up as waste (ammonium sulfate) during the workup. qub.ac.uk

Biocatalysis: A Future Frontier

Looking ahead, biocatalysis offers a promising avenue for the green synthesis of lactams. smolecule.com While a direct, one-step biocatalytic route from a simple precursor to this compound is not yet commercially established, research has identified enzymes, such as hydrolases from microorganisms like Rhodococcus, that can act on this compound. smolecule.com This demonstrates the potential for developing enzymatic processes. Biocatalytic reactions are highly selective and operate under mild conditions (ambient temperature and pressure in aqueous solutions), offering significant environmental advantages over traditional chemical methods by reducing energy use and eliminating hazardous reagents and solvents.

Polymerization Mechanisms and Kinetics of Laurolactam

Ring-Opening Polymerization (ROP) of Laurolactam to Polyamide 12 (Nylon 12)

ROP is a highly efficient method for synthesizing polyamides from cyclic lactam monomers. rsc.orgmdpi.comresearchgate.net For this compound, ROP leads to the formation of Polyamide 12, a polymer with the repeating unit [(CH₂)₁₁C(O)NH]n. wikipedia.org Unlike the polymerization of caprolactam (for Nylon 6), the hydrolytic polymerization of this compound does not involve a significant equilibrium reaction, allowing for high yields with minimal residual monomer. taylorandfrancis.com

Hydrolytic Ring-Opening Polymerization

Hydrolytic ROP of this compound is an industrially relevant method that typically involves heating the monomer with water at high temperatures and pressures. wikipedia.orgtaylorandfrancis.comgoogle.com This process often proceeds in stages, including a pre-polymerization step followed by polycondensation. wikipedia.orggoogle.com The ring opening reaction of this compound is notably slower compared to that of caprolactam under atmospheric pressure. google.com

Initiation in hydrolytic ROP with water involves the nucleophilic attack of water on the carbonyl group of the lactam ring, leading to the opening of the ring and the formation of an amino acid. This amino acid then reacts with other lactam molecules or growing polymer chains. benchchem.comwikipedia.org The mechanism is believed to involve nucleophilic attack by the monomer on a protonated nitrogen, followed by successive ring-opening acylation of the primary amine, resulting in polyamide formation. benchchem.comwikipedia.org Propagation occurs through polycondensation reactions between amino and carboxyl end groups of the growing polymer chains and monomer molecules. google.com

While water alone can initiate hydrolytic polymerization, acid catalysts are sometimes employed, particularly when aiming for high conversion rates at temperatures below 300°C. google.com Acid catalysis is believed to involve initial O-protonation of the lactam. wikipedia.org Lewis acid catalysts, such as zinc chloride (ZnCl₂), have been explored in conjunction with co-catalysts like cyanuric chloride (TCT) to potentially reduce catalyst loading and maintain high yields in related processes like the Beckmann rearrangement used for this compound synthesis. benchchem.com However, residual acid catalysts like ZnCl₂ can pose purification challenges and may inhibit subsequent anionic polymerization steps if not removed. benchchem.com The kinetics of acid-catalyzed hydrolysis of lactams generally indicate a tetrahedral intermediate. researchgate.net

Process simulation and modeling are valuable tools for understanding and optimizing the hydrolytic ROP of this compound. These models can help predict reaction behavior, conversion rates, and molecular weight distribution under varying conditions of temperature, pressure, and catalyst concentration. wikipedia.org While specific details on the simulation and modeling of this compound hydrolytic ROP were not extensively detailed in the provided information, such techniques are generally applied to understand complex polymerization systems and improve process efficiency and product quality. google.comwikipedia.org

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is the most widely used method for the polymerization of lactams, including this compound, particularly for achieving high molecular weights and faster reaction rates compared to non-activated hydrolytic polymerization. taylorandfrancis.comrsc.orgmdpi.comtum.dekompozit.org.trresearchgate.neteae.edu.eunih.gov AROP typically requires a strong, non-nucleophilic base catalyst and often utilizes a lactam-derived imide co-initiator, also known as an activator. rsc.orgmdpi.comtum.dekompozit.org.treae.edu.eunih.gov

Various initiation systems are employed in the anionic ROP of this compound. These systems are crucial for generating the active species that initiate the chain growth.

Alkali Metals and Alkali Metal Hydrides: Alkali metals or alkali metal hydrides, such as sodium, potassium, sodium hydride (NaH), and potassium hydride (KH), are effective initiators for AROP of lactams. rsc.orgresearchgate.nettum.degoogleapis.com They function by generating the lactamate anion in situ through the abstraction of a proton from the lactam monomer. rsc.orgmdpi.comtum.de For instance, the sodium salt of ε-caprolactam has been shown to initiate the ROP of this compound. rsc.orgresearchgate.net Metal hydrides like NaH and KH are specifically mentioned as alkali metal-based initiators for AROP. googleapis.com These initiators offer advantages such as low cost and the ability to quench residual water, which can inhibit anionic polymerization. tum.dekompozit.org.tr

N-Acyl Lactams: N-acyl lactams act as activators or co-initiators in AROP, significantly enhancing the polymerization rate. mdpi.comtum.dekompozit.org.trresearchgate.neteae.edu.eu They function as growth centers onto which the lactamate anions repeatedly attack. mdpi.comkompozit.org.treae.edu.eu Examples include N-acetyl caprolactam, N-benzoyl caprolactam (BzCL), and N-acetyl this compound. mdpi.comresearchgate.netkompozit.org.trresearchgate.netgoogleapis.com These activators can be added directly or generated in situ from acylating agents like benzoyl chloride or acetic anhydride. rsc.orgmdpi.comkompozit.org.tr The presence of an N-acyl lactam structure is critical for achieving high polymerization rates in activated anionic polymerization. researchgate.net

The choice and concentration of the initiator and activator significantly influence the polymerization kinetics, conversion rate, and the final molecular weight of the Polyamide 12. mdpi.comresearchgate.netresearchgate.net Studies have shown that different initiator systems, such as sodium caprolactamate (CLNa) versus ε-caprolactam magnesium bromide (CLMgBr), can lead to differences in conversion degree and molecular weight in the copolymerization of caprolactam and this compound. researchgate.netresearchgate.net The ratio of catalyst to activator also plays a critical role in achieving optimal monomer conversion and desired polymer properties. researchgate.net

Research findings highlight the impact of initiator and activator types and concentrations on PA12 properties. For example, in a study on reactive extrusion for in situ PA12 formation, the optimal content of sodium caprolactam (catalyst) and toluene (B28343) diisocyanate (activator) was determined to minimize residual monomer. researchgate.net Another study investigating the anionic polymerization of this compound using N-heterocyclic carbenes (NHCs) as latent initiators demonstrated that molecular weights and polydispersities could be adjusted by the choice of initiator and reaction conditions. google.com

The anionic polymerization of lactams is an exothermic process, and crystallization of the polymer is also exothermic, which are important considerations for process control. kompozit.org.treae.edu.eu

Illustrative Data on Anionic Polymerization Initiators (Based on related lactam systems and general principles)

While specific quantitative data solely for this compound AROP with various initiators was not extensively detailed across multiple snippets, the general principles and findings from related lactam polymerizations (like caprolactam, often co-polymerized with this compound) provide valuable context. The following table summarizes the types of initiators and activators discussed in the context of anionic lactam polymerization, which are applicable to this compound.

| Initiator Type | Examples | Role | Notes | Source Indices |

| Alkali Metals | Sodium, Potassium | Generate lactamate anion in situ | Used for ROP of various lactams, including this compound. rsc.orgresearchgate.nettum.de | rsc.orgresearchgate.nettum.de |

| Alkali Metal Hydrides | Sodium Hydride (NaH), Potassium Hydride (KH) | Generate lactamate anion in situ | Effective alkali metal-based initiators. tum.degoogleapis.com Can quench residual water. tum.de | tum.degoogleapis.com |

| Alkaline Earth Metal Salts | ε-Caprolactam Magnesium Bromide (CLMgBr) | Initiator (forms lactamate anion) | Used in copolymerization with this compound; can lead to different copolymer structures. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| N-Acyl Lactams (Activators) | N-Acetyl Caprolactam, N-Benzoyl Caprolactam, N-Acetyl this compound | Enhance polymerization rate, act as growth centers | Crucial for activated anionic polymerization. mdpi.comresearchgate.nettum.dekompozit.org.trresearchgate.neteae.edu.eugoogleapis.com Can be added directly or formed in situ. rsc.orgmdpi.comkompozit.org.tr | rsc.orgmdpi.comresearchgate.nettum.dekompozit.org.trresearchgate.neteae.edu.eugoogleapis.com |

| Latent Initiators | Thermally activatable NHC compounds | Initiate AROP upon heating | Allow for controlled molecular weight and narrow polydispersity. google.comacs.org | google.comacs.org |

Detailed research findings indicate that the efficiency of anionic polymerization can be influenced by the specific initiator/activator combination and reaction conditions. For example, studies on the copolymerization of ε-caprolactam and this compound have compared the activity of initiators like CLNa and CLMgBr in combination with N-benzoyl-ε-caprolactam (BzCL) as an activator, showing differences in polymer characteristics. researchgate.netresearchgate.net The concentration ratio of catalyst and activator has also been demonstrated to impact monomer conversion and the mechanical properties of the resulting polyamide. researchgate.net

Role of Co-catalysts and Activators in AROP Efficiency

In anionic ring-opening polymerization of lactams, including this compound, the presence of a strong base catalyst and often a co-initiator or activator is essential for initiating the polymerization nih.govlongdom.org. Strong bases, such as alkali metals or alkali metal hydrides, generate the lactamate anion, which acts as the initiating species nih.govrsc.org. Activators, often N-acylated lactams or compounds capable of forming them in situ (like acylating agents or isocyanates), react with the lactamate anion to form an activated monomer or growing chain end, facilitating the insertion of subsequent monomer units rsc.orglongdom.orgmdpi.comgoogle.com.

The efficiency of AROP is significantly influenced by the type and concentration of both the catalyst and the activator longdom.org. For instance, in the reactive melt blending of this compound, sodium caprolactam has been used as a catalyst and toluene diisocyanate as an activator longdom.orgresearchgate.net. Studies have shown that optimizing the catalyst and activator content is crucial for achieving high monomer conversion and controlling the reaction time longdom.orgresearchgate.netresearchgate.net. For example, in one study on in situ polymerization during reactive melt blending, optimal contents of 2.53% catalyst (sodium caprolactam) and 1.15% activator (toluene diisocyanate) resulted in a minimum residual monomer content of 1.26% longdom.orgresearchgate.net. The use of difunctional activators, such as toluene diisocyanate, is believed to improve polymerization efficiency by allowing the reaction to proceed from multiple sites longdom.org.

N-heterocyclic carbenes (NHCs) have also been explored as latent initiators for the anionic ring-opening polymerization of this compound google.comrsc.orgacs.org. These protected NHCs are stable at room temperature but can initiate polymerization upon heating google.comrsc.orgacs.org. The activity of these NHC initiators is strongly dependent on their basicity acs.org. Some protected NHCs allow for the creation of stable monomer/initiator mixtures that can be polymerized simply by heating, representing a one-component system for PA12 production acs.org.

Polymerization Kinetics and Thermodynamics of AROP

The anionic ring-opening polymerization of lactams is generally a fast chain-growth process compared to hydrolytic polymerization nih.govexpresspolymlett.com. The kinetics of this compound AROP are influenced by factors such as temperature, and the type and concentration of the initiator and activator longdom.orgexpresspolymlett.com. Kinetic studies often involve monitoring monomer conversion over time using techniques like FTIR or NMR to determine rate constants and activation energies benchchem.com.

The polymerization capability of cyclic monomers like lactams is governed by both thermodynamic and kinetic factors mdpi.complos.org. Thermodynamics dictates whether polymerization is favorable based on the free Gibbs energy change (ΔGp), which is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization plos.org. For this compound, the ring-opening polymerization to PA12 is generally thermodynamically favorable under typical polymerization conditions. Unlike the equilibrium polymerization of caprolactam, this compound polymerization is less limited by equilibrium, allowing for high conversions taylorandfrancis.com.

Kinetic models are often employed to describe the rate of monomer conversion and polymer chain growth in AROP mdpi.comresearchgate.netexpresspolymlett.com. The reaction typically involves initiation, propagation, and termination steps mdpi.com. The propagation step involves the nucleophilic attack of the lactamate anion on the carbonyl group of the activated chain end rsc.orgmdpi.com. The rate of polymerization and crystallization in AROP is strongly dependent on temperature and the initiator/activator system mdpi.com.

Control over Molecular Weight and Molecular Weight Distribution

Controlling the molecular weight (MW) and molecular weight distribution (MWD) of the resulting polyamide is crucial for tailoring its properties for specific applications google.comshimadzu.com.sgmdpi.com. In the anionic ring-opening polymerization of this compound, the molecular weight can be adjusted by controlling the reaction conditions, particularly the choice and concentration of the initiator and activator google.comrsc.orgacs.org.

Using latent initiators, such as protected N-heterocyclic carbenes, it is possible to achieve controlled polymerization and obtain PA12 with molecular weights ranging from 2000 up to over 30,000 g/mol and relatively narrow polydispersities google.com. The ratio of catalyst to monomer also plays a significant role in controlling molecular weight rsc.org. Higher molecular weights can be achieved at lower catalyst to monomer ratios rsc.org.

However, achieving precise control over MWD in lactam AROP can be challenging. Side reactions, such as chain multiplication (where a lactam anion attacks the amide bonds of the polymer chain, leading to shorter chains), can influence the molecular weight and broaden the MWD rsc.org. Gel permeation chromatography (GPC) is a common technique used to measure the molecular weight and molecular weight distribution of polymers shimadzu.com.sg.

Reactive Melt Blending and In-situ Polymerization Processes

Reactive melt blending and in-situ polymerization are important processing techniques for producing polyamides, including PA12 from this compound longdom.orgmdpi.comresearchgate.netresearchgate.net. These processes involve carrying out the polymerization simultaneously with or within a melt processing operation, such as extrusion or internal mixing longdom.orgmdpi.comresearchgate.netresearchgate.net. This approach can offer advantages such as reduced processing time and the ability to create blends or composites in a single step mdpi.comresearchgate.net.

In the case of this compound, in situ anionic ring-opening polymerization during reactive melt blending has been investigated for the production of PA12 longdom.orgresearchgate.netresearchgate.net. This typically involves mixing this compound monomer with a catalyst (e.g., sodium caprolactam) and an activator (e.g., toluene diisocyanate) in a molten state within a reactive extruder or internal mixer longdom.orgresearchgate.netresearchgate.net. The polymerization proceeds rapidly in the melt researchgate.net.

Reactive extrusion of this compound has been successfully used to produce PA12 with controlled molar mass and low residual monomer content researchgate.net. This technique also allows for the in-situ polymerization in the presence of fillers, such as multiwalled carbon nanotubes, to produce composites researchgate.net. The short reaction times characteristic of activated anionic polymerization make it suitable for reactive processing techniques like reactive extrusion researchgate.net.

Cationic Ring-Opening Polymerization

While anionic ring-opening polymerization is the predominant method for polymerizing this compound, cationic ring-opening polymerization is also a possible route wikipedia.orgnih.govrsc.org. Cationic polymerization of lactams is typically initiated by acids wikipedia.orgnih.gov. The mechanism is believed to involve initial protonation of the lactam at the oxygen atom wikipedia.org. Subsequent nucleophilic attack by a monomer on the protonated nitrogen, followed by successive ring-opening acylation of the primary amine, leads to the formation of the polyamide chain wikipedia.org.

However, cationic ROP of lactams, including this compound, generally yields polymers with lower molecular weights compared to AROP, even at low monomer conversions nih.gov. This limitation has made cationic polymerization less prevalent for the synthesis of high-molecular-weight PA12 from this compound compared to the anionic route nih.gov.

Copolymerization of this compound with Other Lactams

This compound can be copolymerized with other lactams to produce copolyamides with modified properties compared to the respective homopolymers nih.govgoogle.comrsc.orgresearchgate.net. Copolymerization offers a pathway to tailor properties such as melting temperature, crystallinity, and mechanical performance by varying the composition of the monomer mixture researchgate.netmdpi.com. Anionic copolymerization is a common method for preparing copolyamides of this compound with other lactams nih.govrsc.orgresearchgate.net.

Synthesis and Characterization of Polyamide 6/12 Copolymers

Copolymerization of this compound (forming PA12 segments) with ε-caprolactam (forming PA6 segments) is a significant example, leading to the formation of polyamide 6/12 (PA6/12) copolymers nih.govgoogle.comrsc.orgresearchgate.net. These copolymers aim to combine advantageous properties of both PA6 and PA12 researchgate.net. PA12 is known for its lower moisture uptake, excellent ductility, good electrical properties, and significant chemical and impact resistance, while PA6 has a higher melting point researchgate.net.

PA6/12 copolymers can be synthesized via activated anionic copolymerization of ε-caprolactam and this compound researchgate.netresearchgate.net. The copolymerization can be carried out at temperatures typically between 130 and 180°C, which is below the melting temperature of PA6 and close to that of PA12 mdpi.comresearchgate.net. Different initiator systems, such as sodium caprolactamate (CLNa) or caprolactam magnesium bromide (CLMgBr) in combination with activators like N-benzoyl-ε-caprolactam (BzCL), have been used for the anionic copolymerization researchgate.net.

The characteristics of the resulting PA6/12 copolymers, including their thermal properties and morphology, are influenced by the initiator system and the ratio of the monomers in the feed researchgate.net. Copolymers prepared using CLNa as the initiator tend to have a more random distribution of monomer units along the chain and typically show a single melting endotherm researchgate.net. In contrast, copolymers synthesized with CLMgBr can exhibit a more heterogeneous character with two distinct melting endotherms, suggesting the presence of segments richer in one monomer or different crystalline forms researchgate.net.

The composition of the copolymer directly impacts its properties. For instance, increasing the this compound content in PA6/12 copolymers generally leads to a decrease in the melting temperature and crystallinity researchgate.net. The thermal stability of PA6/12 copolyamides is often comparable to that of PA6 homopolymer researchgate.net.

Characterization of PA6/12 copolymers involves techniques such as differential scanning calorimetry (DSC) to study thermal transitions like melting and crystallization, and X-ray diffraction (XRD) to analyze crystalline structure researchgate.netresearchgate.netscholarsresearchlibrary.com. Spectroscopic methods like FTIR and NMR are used to confirm the chemical structure and composition of the copolymers mdpi.comscholarsresearchlibrary.com. Mechanical properties are typically assessed through tests like tensile, flexural, and impact strength measurements researchgate.net.

The copolymerization kinetics of ε-caprolactam and this compound can be complex, with the relative reactivity of the monomers influencing the sequence distribution in the copolymer chain rsc.orgmdpi.comacs.orgresearchgate.net. Studies have indicated that ε-caprolactam, due to its higher ring strain, is often incorporated preferentially at the beginning of the polymerization compared to this compound rsc.orgacs.org. This can lead to copolymers with a compositional gradient or a "blocky" characteristic rsc.orgacs.org.

Impact of Monomer Reactivity Ratios on Copolymer Composition and Sequence Distribution

When this compound is copolymerized with other monomers, such as ε-caprolactam (forming Nylon 6/12), the relative reactivities of the monomers play a crucial role in determining the copolymer composition and the arrangement (sequence distribution) of the monomer units along the polymer chain. Monomer reactivity ratios, which quantify the preference of a propagating chain end to add one type of monomer over the other, can be determined using methods like the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis methods.

Differences in the reaction kinetics between comonomers can lead to compositional drift during copolymerization. For instance, in the copolymerization of ε-caprolactam and this compound, ε-caprolactam generally exhibits faster polymerization kinetics due to its higher ring strain compared to this compound. This difference in reactivity can result in the preferential incorporation of ε-caprolactam into the copolymer chain during the initial stages of polymerization, leading to a "blocky" characteristic even in one-pot syntheses aimed at producing random copolymers. The lower reactivity of this compound anions compared to caprolactam anions also contributes to this phenomenon.

Influence of Copolymerization on Resulting Polymer Properties and Performance

Copolymerization provides a versatile route to tailor the properties of polyamides by combining the characteristics of different monomers. The incorporation of this compound into copolymers, particularly with ε-caprolactam, significantly influences the resulting polymer's properties compared to the respective homopolymers, Nylon 6 and Nylon 12.

Nylon 12, derived from this compound, is known for its lower moisture absorption, excellent ductility, good electrical properties, and significant chemical and impact resistance. However, it has a lower melting point (typically 180-190 °C) compared to Nylon 6 (typically 210-225 °C). fishersci.ca Copolymerization of caprolactam and this compound can lead to copolymers with intermediate properties. For example, Nylon 6/12 copolymers can exhibit lower melting ranges than Nylon 6 homopolymer.

Studies on caprolactam-laurolactam copolymers have investigated the impact of this compound content on properties such as melting temperature, crystallinity, viscosity, density, water absorption, impact strength, and flexural modulus. By controlling the monomer feed ratio and polymerization conditions, it is possible to produce copolyamides with a balance of properties suited for specific applications.

Data Table: Properties of Polyamide 6 and Polyamide 12

| Property | Polyamide 6 (PA6) | Polyamide 12 (PA12) |

| Monomer | ε-Caprolactam | This compound |

| Melting Point (°C) | 210-225 fishersci.ca | 180-190 fishersci.ca |

| Moisture Absorption | Higher | Lower (1.8%) |

| Density | Higher | Lower |

| Ductility | Excellent | |

| Electrical Properties | Good | |

| Chemical Resistance | Good | Excellent |

| Impact Resistance | Good | Excellent |

Note: This table provides a general comparison based on reported properties and may vary depending on specific grades and processing conditions.

Advanced Kinetic and Thermodynamic Investigations in this compound Polymerization

Advanced investigations into the polymerization of this compound delve into the detailed kinetics and thermodynamics of the process to gain a deeper understanding and enable better control over polymer synthesis and properties.

Reaction Rate Determination and Kinetic Modeling

Determining the reaction rate and developing accurate kinetic models are crucial for optimizing polymerization processes and predicting polymer characteristics. Studies on the anionic polymerization of this compound (to PA12) have focused on understanding how factors like temperature, catalyst concentration, and activator concentration influence the reaction rate.

Various kinetic models have been applied to describe the polymerization of lactams, including autocatalytic models which have shown good agreement with experimental data for anionic polymerization. Techniques such as Differential Scanning Calorimetry (DSC) are commonly used to monitor the heat evolved during polymerization, which is proportional to the conversion, allowing for the determination of reaction kinetics. The influence of simultaneous crystallization on the polymerization rate, particularly at temperatures below the polymer's melting point, is also a critical aspect considered in kinetic investigations.

Activation Energy and Enthalpy of Polymerization Studies

Understanding the activation energy and enthalpy of polymerization provides insights into the energy barriers and heat changes associated with the reaction. The activation energy represents the minimum energy required for the reaction to occur, while the enthalpy of polymerization (ΔHp) indicates whether the reaction is exothermic (releases heat, ΔHp < 0) or endothermic (absorbs heat, ΔHp > 0).

Studies have determined activation energies for the kinetics of lactam polymerization under various conditions. The enthalpy of polymerization for the activated anionic polymerization of this compound has been reported as approximately 53 J/g. fishersci.ca The heat of polymerization can vary depending on the size of the lactam ring, with larger rings generally having lower ring strain and potentially smaller enthalpy changes compared to smaller rings like caprolactam. Enthalpy and entropy changes are fundamental thermodynamic parameters that govern the feasibility and equilibrium of polymerization.

Equilibrium Monomer Concentration and Polymerizability in Lactam Systems

Ring-opening polymerization of cyclic monomers like lactams is often characterized by an equilibrium between the monomer and the polymer. This means that at the end of the polymerization, a certain concentration of unreacted monomer, known as the equilibrium monomer concentration ([M]eq), remains in the system.

The thermodynamic polymerizability of a monomer is related to the change in Gibbs free energy (ΔGp) during polymerization. Polymerization is thermodynamically favored when ΔGp is negative. ΔGp is related to the enthalpy change (ΔHp) and entropy change (ΔSp) by the equation ΔGp = ΔHp - TΔSp, where T is the absolute temperature.

The equilibrium monomer concentration is a measure of the thermodynamic polymerizability; a lower [M]eq indicates a higher polymerizability. The ceiling temperature (Tc) is another important thermodynamic parameter, defined as the temperature above which polymerization is no longer thermodynamically favorable (ΔGp > 0). For a given monomer-polymer system, the equilibrium can be shifted by changing external variables such as temperature, pressure, and monomer concentration.

The ring strain of the lactam significantly influences its polymerizability and the equilibrium monomer concentration. Lactams with higher ring strain, such as ε-caprolactam (a 7-membered ring), are generally more reactive and have lower equilibrium monomer concentrations compared to lactams with lower ring strain, such as this compound (a 12-membered ring).

Characterization and Advanced Analytical Techniques in Laurolactam Research

Spectroscopic Characterization Methods for Laurolactam and Poly(this compound) Systems

Spectroscopic methods provide valuable insights into the molecular structure, functional groups, and purity of this compound and its polymeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a powerful technique for the structural elucidation and purity assessment of this compound. benchchem.comgoogle.comudel.edu These methods can confirm the characteristic signals corresponding to the different hydrogen and carbon environments within the 12-membered ring structure and the amide group. Analysis of chemical shifts, splitting patterns, and integration allows for the verification of the expected molecular structure. udel.edu

NMR is also utilized to assess the purity of this compound by identifying and quantifying signals from impurities. google.com For instance, ¹H and ¹³C NMR have been used to show that certain impurities in this compound, potentially arising from side reactions during synthesis (such as the Beckmann rearrangement of cyclododecanone (B146445) oxime), may contain double bonds or aromatic rings and exhibit local absorption maxima in the UV spectrum between 250 and 290 nm. google.com Furthermore, NMR spectroscopy has been applied to study the conformation of amide groups in poly(N-alkyl laurolactams), revealing the presence of both anti and syn conformations. tandfonline.comtandfonline.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound and poly(this compound) and to monitor chemical changes during processes like polymerization or degradation. researchgate.netavmachado-lab.orgsorbonne-universite.frresearchgate.netvot.plresearchgate.netresearchgate.netjordilabs.comvot.plnih.govudc.es The characteristic absorption bands of the amide group (C=O stretching, N-H stretching, and N-H bending) are particularly important for the analysis of lactams and polyamides. researchgate.net

FTIR can be used to track the progress of the ring-opening polymerization of this compound by observing the changes in the intensity of monomer-specific bands and the appearance or growth of polymer-specific bands. Real-time FTIR can be employed in kinetic studies to monitor monomer conversion. benchchem.com Additionally, FTIR spectroscopy is valuable for studying the effects of thermal treatment on the structure of polyamides containing this compound units, such as copolyamides 6/12, and can reveal structural modifications like the Brill transition. researchgate.netvot.plvot.pl FTIR has also been used to investigate the thermo-oxidative degradation of polymers, with changes in spectra indicating the formation of hydroperoxides and other degradation products. avmachado-lab.orgresearchgate.net

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating and quantifying components in complex mixtures related to this compound production and its use in polymers, including the monomer, oligomers, and impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and quantifying its content in various samples. researchgate.netvot.plresearchgate.netchinesestandard.net HPLC, often coupled with UV or mass spectrometric detection (HPLC-UV, HPLC-MS), allows for the separation and detection of this compound from other components in a mixture. researchgate.netnih.goveuropa.eu This is crucial for quality control of the monomer before polymerization.

HPLC methods have been developed and validated for determining the migration amount of this compound from polyamide food contact materials into food simulants. chinesestandard.netnih.gov These methods are capable of quantifying this compound at concentrations well below regulatory limits. researchgate.netnih.gov HPLC-UV can be used for the quantitative analysis of this compound, with detection typically performed at wavelengths around 207-210 nm. europa.eu HPLC-MS provides higher sensitivity and specificity, allowing for the identification and quantification of this compound and its cyclic dimer and trimer. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Monomer and By-product Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for detecting and quantifying volatile or semi-volatile compounds, making it suitable for the analysis of residual this compound monomer and by-products in poly(this compound). benchchem.comgoogle.comjordilabs.comresearchgate.netnih.goveuropa.eugoogle.comresearchgate.net GC-MS separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides structural information based on their fragmentation patterns.

GC-MS is particularly useful for assessing the efficiency of the polymerization process by determining the level of unreacted this compound monomer remaining in the polymer. longdom.org It can also identify and quantify impurities or by-products formed during this compound synthesis or polymerization. google.comgoogle.com For example, GC-MS has been used to identify polycyclic substances with 24 carbon atoms and heteroatoms (nitrogen and oxygen) as impurities in this compound that can affect the color of Nylon-12. google.com GC-MS methods often involve specific temperature programs and columns (e.g., TG 5SilMS) optimized for the separation of this compound and potential impurities. google.comgoogle.com

Thermal Analysis Techniques for Polymerization and Polymer Characterization

Thermal analysis techniques provide information about the thermal transitions, stability, and composition of this compound and poly(this compound), which are essential for understanding polymerization behavior and polymer properties. tandfonline.comavmachado-lab.org

Differential Scanning Calorimetry (DSC) for Polymerization and Crystallization Kinetics

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to investigate the polymerization and crystallization behavior of this compound and its copolymers d-nb.inforesearchgate.netresearchgate.netlib4ri.chkpi.uaresearchgate.netresearchgate.netresearchgate.net. DSC allows for the measurement of heat flow associated with transitions like melting and crystallization, providing insights into the kinetics and thermodynamics of these processes d-nb.infolib4ri.ch.

In the anionic activated polymerization of lactams, such as ε-caprolactam (CL) and ω-laurolactam (LL), polymerization and crystallization can occur simultaneously or be superimposed processes mdpi.comeae.edu.eu. DSC studies have shown that the extent of coupling between polymerization and crystallization can vary depending on factors like polymerization temperature and the type and amount of initiator/activator used researchgate.neteae.edu.eu.

For instance, in the anionic polymerization of CL, DSC enables the separation of polymerization and crystallization processes, allowing for the precise determination of reaction and melt enthalpies d-nb.info. The amount of heat released during the exothermic polymerization reaction, as measured by DSC, is considered directly proportional to the conversion d-nb.info.